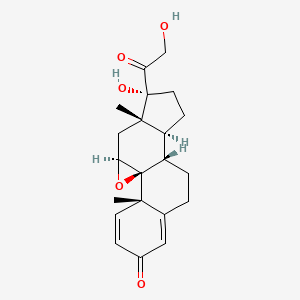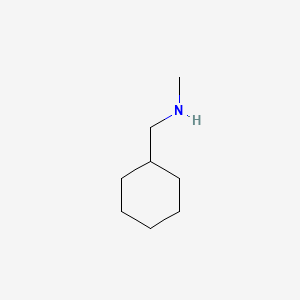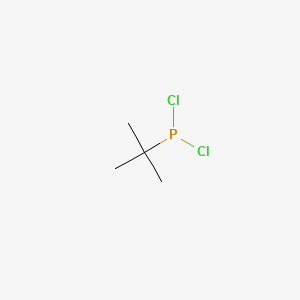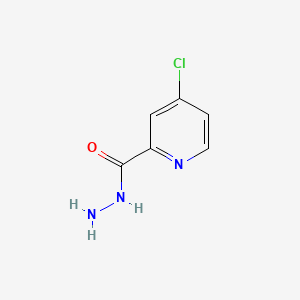
Lead(II) tartrate
説明
Lead(II) tartrate, also known as lead dihydrogen tartrate, is an inorganic compound composed of lead and tartaric acid. It is a white, odorless, crystalline powder that is used in a variety of scientific applications, such as in the synthesis of organic compounds and in the study of biochemical and physiological effects.
科学的研究の応用
Crystal Structure Determination
Lead(II) tartrate has been utilized in crystallography to determine crystal structures through gel growth methods. This compound’s low solubility product makes it suitable for growing high-quality single crystals, which are essential for accurate structural analysis. The redetermination of its crystal structure has provided insights into bond lengths, angles, and the absolute structure of the compound .
Gel Growth Medium
In the field of materials science, Lead(II) tartrate serves as a medium for gel growth experiments. It’s used to grow crystals of compounds with similar orthorhombic and monoclinic phases, which can be derived from the baryte structure type by replacing certain anions with isoelectronic ones .
Chelating Agent
Lead(II) tartrate acts as a chelating agent in agriculture and the metal industry. It complexes with micronutrients, enhancing their bioavailability for plant uptake and use in fertilizers. This application is crucial for addressing micronutrient deficiencies in crops .
Synthesis of Chiral Molecules
In organic chemistry, Lead(II) tartrate is used as a raw material for synthesizing other chiral molecules. Chirality is a property of asymmetry important in several branches of science and is particularly relevant in the synthesis of pharmaceuticals .
Three-Dimensional Frameworks
The compound’s ability to form a three-dimensional framework stabilized by hydrogen bonds is of interest in the development of new materials. Each Lead(II) cation in the structure is bonded to eight oxygen atoms of five tartrate anions, creating a robust structure .
Study of Order-Disorder (OD) Family Compounds
Lead(II) tartrate is instrumental in studying the order-disorder (OD) family of compounds. It helps in understanding the structural transitions between different symmetry phases, which is significant for the development of functional materials .
Preventing Direct Precipitation
In chemical processes, a soluble, poorly dissociated Lead(II) tartrate complex is used to lower the concentration of Pb2+ ions. This prevents the direct precipitation of lead compounds, which is beneficial in various industrial applications .
Analyzing Hydrogen Bonding Patterns
The compound’s structure, featuring O—H⋯O hydrogen bonds, is analyzed to understand hydrogen bonding patterns. This knowledge is applied in designing compounds with specific properties, such as increased stability or reactivity .
特性
IUPAC Name |
2,3-dihydroxybutanedioate;lead(2+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O6.Pb/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10);/q;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYPZCTCULRIASE-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)[O-])O)(C(=O)[O-])O.[Pb+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4O6Pb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline powder; [Alfa Aesar MSDS] | |
| Record name | Lead(II) tartrate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21105 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Lead(II) tartrate | |
CAS RN |
815-84-9 | |
| Record name | Butanedioic acid, 2,3-dihydroxy- (2R,3R)-, lead(2+) salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Lead tartrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.296 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What spectroscopic techniques have been used to study Lead(II) Tartrate complexes?
A: Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy has been employed to investigate the complexes formed between Lead(II) and Tartrate ions []. This technique provides valuable insights into the structure and dynamics of these complexes in solution.
Q2: Are there alternative methods to study the formation and stability of Lead(II) Tartrate complexes besides 1H NMR?
A: Yes, polarographic methods have also been utilized to study the Lead(II) Tartrate complexes []. These electrochemical techniques offer complementary information about the stability constants and stoichiometry of metal complexes in solution.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris[3-(trimethoxysilyl)propyl]-](/img/structure/B1583325.png)





